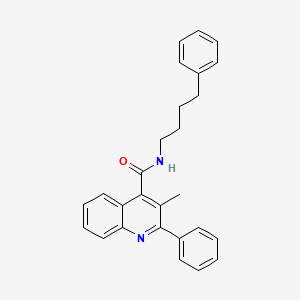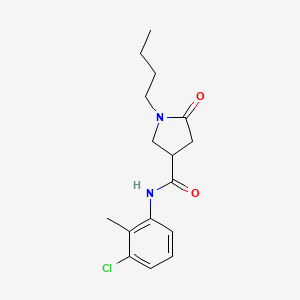
5-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
5-(2-ethoxybenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Ebselen, and it is a seleno-organic compound with a molecular formula of C13H17NOSeS. Ebselen has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Ebselen has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. Some of the major scientific research applications of Ebselen are discussed below:
1. Medicine: Ebselen has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Ebselen has also been studied for its potential use in treating cancer and viral infections.
2. Agriculture: Ebselen has been studied for its potential use as a pesticide and herbicide. It has been shown to possess insecticidal and herbicidal properties, which make it a potential candidate for use in agriculture.
3. Material Science: Ebselen has been studied for its potential use in the development of new materials such as batteries and solar cells. It has been shown to possess excellent electrochemical properties, which make it a potential candidate for use in these applications.
Wirkmechanismus
The mechanism of action of Ebselen is not fully understood, but it is believed to act as a glutathione peroxidase mimic. Glutathione peroxidase is an enzyme that plays a crucial role in protecting cells from oxidative damage. Ebselen is believed to mimic the activity of glutathione peroxidase and protect cells from oxidative damage. Ebselen has also been shown to inhibit the activity of various enzymes such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ebselen has been shown to possess various biochemical and physiological effects. Some of the major effects are discussed below:
1. Antioxidant: Ebselen has been shown to possess antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory: Ebselen has been shown to possess anti-inflammatory properties. It can inhibit the activity of various enzymes involved in the inflammatory response.
3. Neuroprotective: Ebselen has been shown to possess neuroprotective properties. It can protect neurons from oxidative damage and prevent neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
Ebselen has several advantages and limitations for lab experiments. Some of the major advantages and limitations are discussed below:
Advantages:
1. Ebselen is readily available and relatively inexpensive.
2. Ebselen has been extensively studied and its properties are well understood.
3. Ebselen can be easily synthesized using simple laboratory techniques.
Limitations:
1. Ebselen is unstable in the presence of light and air.
2. Ebselen can be toxic at high concentrations.
3. Ebselen can interfere with the activity of other enzymes and proteins.
Zukünftige Richtungen
There are several potential future directions for research on Ebselen. Some of the major future directions are discussed below:
1. Development of new drugs: Ebselen has been studied for its potential use in treating various neurological disorders and cancer. Future research could focus on developing new drugs based on the structure of Ebselen.
2. Agriculture: Ebselen has been studied for its potential use as a pesticide and herbicide. Future research could focus on developing new pesticides and herbicides based on the structure of Ebselen.
3. Material Science: Ebselen has been studied for its potential use in the development of new materials such as batteries and solar cells. Future research could focus on developing new materials based on the electrochemical properties of Ebselen.
In conclusion, Ebselen is a seleno-organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. Ebselen has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of Ebselen have been discussed in this paper. Further research on Ebselen could lead to the development of new drugs, pesticides, herbicides, and materials.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-25-17-12-10-16(11-13-17)23-20(24)18(22(3)21(23)27)14-15-8-6-7-9-19(15)26-5-2/h6-14H,4-5H2,1-3H3/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBBOPEGCYUDD-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC)N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC)/N(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropyl-4-(difluoromethyl)-6-(1-naphthyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716011.png)
![2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde](/img/structure/B4716022.png)

![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4716043.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4716045.png)
![N-ethyl-2-methoxy-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B4716061.png)
![1-[4-(phenylsulfonyl)benzoyl]indoline](/img/structure/B4716070.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4716078.png)


![2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)